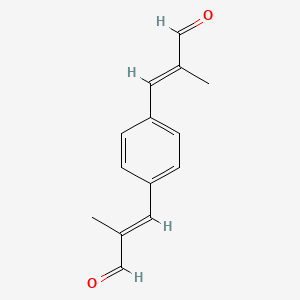
CID 118412940
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium salicylate monohydrate is an organometallic compound that crystallizes from aqueous solutions as a monohydrate. It has a unique layer structure with carboxylate-bridged helices running parallel along the b-axis . This compound is known for its applications in various scientific fields due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithium salicylate monohydrate is typically synthesized by reacting lithium hydroxide with salicylic acid in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the monohydrate form. The resulting solution is then allowed to crystallize, yielding lithium salicylate monohydrate .
Industrial Production Methods: Industrial production of lithium salicylate monohydrate involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and controlled crystallization techniques to ensure consistent quality and yield. The crystallization process is optimized to produce large quantities of the compound efficiently .
Chemical Reactions Analysis
Types of Reactions: Lithium salicylate monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert lithium salicylate monohydrate into other lithium-containing compounds.
Substitution: The salicylate group can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while substitution reactions can produce a range of functionalized salicylate compounds .
Scientific Research Applications
Lithium salicylate monohydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of lithium salicylate monohydrate involves its interaction with various molecular targets and pathways. Key mechanisms include:
Inhibition of Glycogen Synthase Kinase-3 (GSK-3): This inhibition leads to neuroprotective effects and is being studied for its potential in treating neurodegenerative diseases.
Modulation of Inositol Monophosphatase (IMPA): This modulation affects synaptic function and has implications for mood stabilization.
Anti-inflammatory and Antioxidant Effects: The compound exhibits properties that reduce inflammation and oxidative stress, contributing to its therapeutic potential.
Comparison with Similar Compounds
Lithium Hydroxide Monohydrate: Used in similar applications but lacks the unique layer structure of lithium salicylate monohydrate.
Lithium Benzoate: Shares some chemical properties but differs in its biological and industrial applications.
Lithium Citrate: Commonly used in medicine for mood stabilization but has different chemical reactivity.
Uniqueness: Lithium salicylate monohydrate stands out due to its distinctive layer structure and the specific interactions it can undergo in chemical and biological systems. Its unique properties make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H8LiO4 |
|---|---|
Molecular Weight |
163.1 g/mol |
InChI |
InChI=1S/C7H6O3.Li.H2O/c8-6-4-2-1-3-5(6)7(9)10;;/h1-4,8H,(H,9,10);;1H2 |
InChI Key |
HPYXRPQGJNUTGA-UHFFFAOYSA-N |
Canonical SMILES |
[Li].C1=CC=C(C(=C1)C(=O)O)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


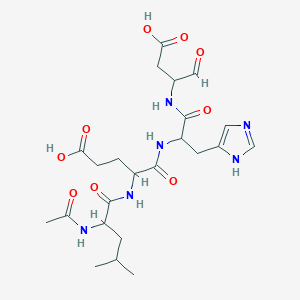
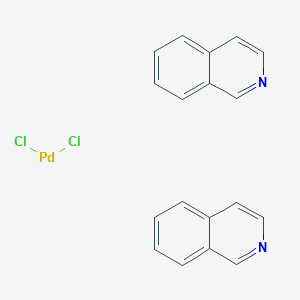
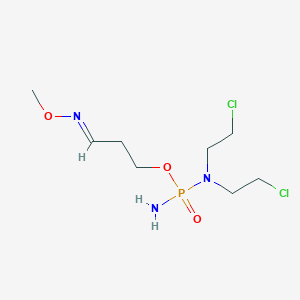
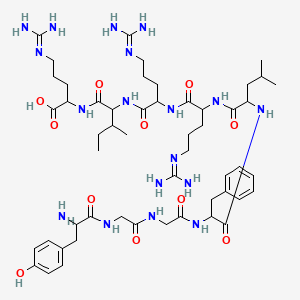
![4,4,7,11b-Tetramethyl-1,2,3,5,6,6a,11,11a-octahydronaphtho[2,1-f][1]benzofuran-1,4a,5,6,7-pentol](/img/structure/B12318152.png)
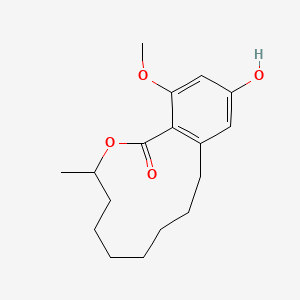
![9-Isopropenyl-6-methyl-3-pentyl-5a,6,7,8,9,9a-hexahydrodibenzo[b,d]furan-1,6-diol](/img/structure/B12318161.png)
![[17-(2-Acetyloxyacetyl)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B12318171.png)
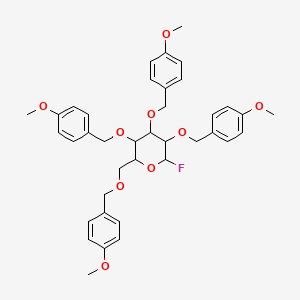
![(3aS,4S,6aR)-Hexahydro-2-oxo-1-(phenylmethyl)-1H-thieno[3,4-d]imidazole-4-pentanoic Acid](/img/structure/B12318181.png)
![6-methyl-7-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B12318185.png)

![[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 9-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B12318202.png)
